molecular formula C23H16O B11940841 DIBENZ(a,h)ANTHRACENE, 7-METHOXY- CAS No. 63041-72-5

DIBENZ(a,h)ANTHRACENE, 7-METHOXY-

Cat. No.: B11940841
CAS No.: 63041-72-5
M. Wt: 308.4 g/mol
InChI Key: SMRBKGWEKMAGHV-UHFFFAOYSA-N
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Description

DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a complex organic compound with a molecular formula of C22H14O. This compound is known for its unique structure, which includes a methoxy group attached to the dibenz[a,h]anthracene framework. PAHs like dibenz[a,h]anthracene are often studied for their environmental impact and potential health effects due to their presence in fossil fuels and combustion products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- typically involves the methoxylation of dibenz[a,h]anthracene. This can be achieved through various organic synthesis techniques, including:

    Methoxylation Reaction: This involves the introduction of a methoxy group (-OCH3) to the dibenz[a,h]anthracene molecule. Common reagents for this reaction include methanol and a strong acid catalyst such as sulfuric acid.

    Friedel-Crafts Alkylation: This method can also be used to introduce the methoxy group. It involves the reaction of dibenz[a,h]anthracene with methanol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial synthesis with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

DIBENZ(a,h)ANTHRACENE, 7-METHOXY- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into less complex hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the molecule. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Quinones and other oxygenated derivatives

    Reduction: Simplified hydrocarbons

    Substitution: Nitro derivatives

Scientific Research Applications

DIBENZ(a,h)ANTHRACENE, 7-METHOXY- has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.

    Biology: Research on its biological effects helps in understanding the impact of PAHs on living organisms, including potential carcinogenic effects.

    Medicine: Studies on its interactions with biological molecules contribute to the development of cancer research and toxicology.

    Industry: It is used in the development of materials and processes that require specific PAH derivatives.

Mechanism of Action

The mechanism of action of DIBENZ(a,h)ANTHRACENE, 7-METHOXY- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound can also generate reactive oxygen species (ROS) during metabolic processes, leading to oxidative stress and cellular damage. Key molecular targets include DNA and various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    DIBENZ(a,h)ANTHRACENE: The parent compound without the methoxy group.

    7,12-DIMETHYLBENZ(a)ANTHRACENE: Another PAH with methyl groups attached.

    BENZO(a)PYRENE: A well-known PAH with significant research on its carcinogenic properties.

Uniqueness

DIBENZ(a,h)ANTHRACENE, 7-METHOXY- is unique due to the presence of the methoxy group, which alters its chemical reactivity and biological interactions compared to its parent compound and other PAHs. This modification can influence its solubility, metabolic pathways, and overall impact on biological systems.

Properties

CAS No.

63041-72-5

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

14-methoxynaphtho[1,2-b]phenanthrene

InChI

InChI=1S/C23H16O/c1-24-23-20-13-12-15-6-2-4-8-18(15)21(20)14-17-11-10-16-7-3-5-9-19(16)22(17)23/h2-14H,1H3

InChI Key

SMRBKGWEKMAGHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC5=CC=CC=C52

Origin of Product

United States

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